(1R,2S)-1,2-Dihydroacridine-1,2-diol

Description

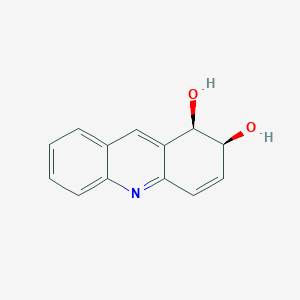

Structure

2D Structure

3D Structure

Properties

CAS No. |

192725-12-5 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

(1R,2S)-1,2-dihydroacridine-1,2-diol |

InChI |

InChI=1S/C13H11NO2/c15-12-6-5-11-9(13(12)16)7-8-3-1-2-4-10(8)14-11/h1-7,12-13,15-16H/t12-,13+/m0/s1 |

InChI Key |

WESMSPZTGSSODE-QWHCGFSZSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C(C(C=CC3=N2)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3[C@H]([C@H](C=CC3=N2)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(C(C=CC3=N2)O)O |

Synonyms |

1,2-Acridinediol, 1,2-dihydro-, (1R,2S)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 1r,2s 1,2 Dihydroacridine 1,2 Diol

Chemical Synthesis Pathways for Dihydroacridine Diols

Chemical synthesis provides a robust platform for producing specific enantiomers of dihydroacridine diols. These methods often involve multiple steps and rely on classical resolution techniques to achieve high stereochemical purity.

Multi-Stage Enantiopure Chemical Synthesis Approaches

The chemical synthesis of enantiopure dihydroacridine diols is a multi-step process that begins with a suitable precursor and introduces chirality through resolution of a racemic intermediate. A key strategy involves the synthesis of a racemic bromohydrin, which is then resolved into its constituent enantiomers in a subsequent step.

The synthesis can be outlined as follows:

Bromohydrin Formation: A precursor such as 1,2,3,4-tetrahydroacridin-1-one is used to generate a racemic trans-2-bromo-1,2,3,4-tetrahydroacridin-1-ol. This intermediate contains the two stereocenters that will ultimately define the stereochemistry of the final dihydrodiol.

Chemical Resolution: The racemic bromohydrin is subjected to a chemical resolution process to separate the enantiomers.

Epoxidation: The desired enantiomer of the bromohydrin is then treated with a base to form an enantiopure arene oxide, specifically (+)-(1R,2S)-1,2-epoxy-1,2-dihydroacridine.

Hydrolysis: Finally, alkaline hydrolysis of the enantiopure arene oxide yields the target compound, (–)-(1R,2R)-trans-1,2-Dihydroacridine-1,2-diol. Although this specific example yields the trans-diol, similar strategies can be adapted to produce the cis-diol. The synthesis of the specific target compound, (1R,2S)-1,2-Dihydroacridine-1,2-diol, follows a related pathway where the stereochemistry of the intermediates dictates the final cis configuration.

Application of Chemical Resolution Techniques (e.g., MTPA Esters) in Stereoselective Synthesis

Chemical resolution is a critical step in the multi-stage synthesis to isolate the desired enantiomer. This is effectively achieved by using a chiral resolving agent to convert the enantiomeric mixture into a pair of diastereomers, which can then be separated by standard chromatographic techniques due to their different physical properties.

A widely used chiral derivatizing agent for this purpose is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The process involves:

Esterification: The racemic mixture of trans-2-bromo-1,2,3,4-tetrahydroacridin-1-ol is reacted with the acid chloride of MTPA (MTPA-Cl) to form the corresponding MTPA esters. This reaction creates a mixture of diastereomers. nih.govrsc.org

Diastereomer Separation: The resulting diastereomeric MTPA esters are separated using chromatographic methods like column chromatography.

Hydrolysis: The separated diastereomers are then hydrolyzed to yield the enantiomerically pure bromohydrins.

The absolute configuration of the separated enantiomers is typically determined by X-ray crystal structure analysis of one of the diastereomeric esters. For instance, the structure of (+)-(1R,2R)-trans-2-bromo-1-(2-methoxy-2-phenyl-2-trifluoroacetoxy)-1,2,3,4-acridine was unequivocally assigned, which in turn allowed for the deduction of the absolute configurations of the resulting arene oxides and diols. nih.govrsc.org

Biocatalytic and Chemoenzymatic Synthesis of cis-Dihydrodiols

Biocatalytic methods, particularly those employing whole microbial cells or isolated enzymes, offer a powerful and environmentally benign alternative to classical chemical synthesis for producing enantiopure cis-dihydrodiols. These approaches are often characterized by high regio- and stereoselectivity.

Microbial Biotransformation of Acridine (B1665455) to Dihydroacridine-1,2-diols

The microbial biotransformation of aromatic compounds is a well-established method for generating chiral cis-dihydrodiols. Certain soil bacteria, such as strains of Pseudomonas and Sphingomonas, possess enzyme systems capable of dihydroxylating aromatic rings.

Mutant strains of bacteria, such as Pseudomonas putida UV4, have been extensively used for the biotransformation of various aromatic and heterocyclic compounds into their corresponding cis-diols. researchgate.net Similarly, Sphingomonas yanoikuyae B8/36, a mutant strain that lacks an active cis-biphenyl dihydrodiol dehydrogenase, is known to accumulate cis-dihydrodiols from a wide range of polycyclic aromatic hydrocarbons (PAHs). While the direct biotransformation of acridine by these specific strains to this compound is not extensively detailed in the provided search context, the broad substrate specificity of their dioxygenase enzymes suggests this is a feasible transformation. These bacteria are known to oxidize various PAHs, and the enzymatic machinery is capable of acting on aza-PAHs like acridine.

Enzyme-Catalyzed Asymmetric Dihydroxylation using Dioxygenases (e.g., Biphenyl (B1667301) Dioxygenase from Sphingomonas yanoikuyae B8/36)

The key enzymes responsible for microbial dihydroxylation are Rieske non-heme iron dioxygenases. Biphenyl dioxygenase (BPDO) from Sphingomonas yanoikuyae B8/36 is a well-characterized enzyme with a broad substrate range. It catalyzes the stereospecific addition of molecular oxygen to the aromatic ring of various substrates to form enantiomerically pure cis-dihydrodiols.

The BPDO enzyme system is a multi-component protein complex that requires NADH as a cofactor. It has been shown to oxidize not only biphenyl but also three- and four-ring PAHs. For example, it converts naphthalene (B1677914) to (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene with high enantiomeric purity. Given this broad substrate specificity, BPDO from S. yanoikuyae B8/36 is a prime candidate for the asymmetric dihydroxylation of acridine to yield the corresponding (+)-cis-(1R,2S)-1,2-dihydroacridine-1,2-diol.

Regioselectivity and Stereocontrol in Dioxygenase-Mediated Oxidations

The regioselectivity and stereocontrol of dioxygenase-mediated oxidations are hallmarks of these biocatalytic reactions, but they are highly dependent on the specific enzyme and the structure of the substrate. For aza-PAHs like acridine, the position of the nitrogen atom can significantly influence the site of oxidation.

The active site of the dioxygenase enzyme plays a crucial role in determining where the dihydroxylation occurs and the resulting stereochemistry. The enzyme orients the substrate in a specific manner relative to the activated di-iron center, leading to a highly controlled attack on a specific double bond. For many PAHs, BPDO from S. yanoikuyae B8/36 typically attacks the terminal, non-substituted ring. In the case of acridine, this would favor oxidation at the 1,2- or 3,4-positions. The inherent chirality of the enzyme's active site directs the oxygen addition to one face of the aromatic ring, resulting in the formation of a single, or predominantly one, enantiomer of the cis-dihydrodiol. For instance, the oxidation of naphthalene and biphenyl by this enzyme consistently yields the (1R,2S) and (2R,3S) enantiomers, respectively. This high degree of stereocontrol is a major advantage of biocatalytic methods over traditional chemical synthesis.

Data Tables

Table 1: Comparison of Synthetic Approaches for Dihydroacridine Diols This table is generated based on typical outcomes for the described methods with related substrates, as specific yield and enantiomeric excess data for this compound were not explicitly available in the search results.

| Feature | Multi-Stage Chemical Synthesis | Biocatalytic Synthesis (e.g., S. yanoikuyae B8/36) |

|---|---|---|

| Starting Material | 1,2,3,4-tetrahydroacridin-1-one | Acridine |

| Key Step | Chemical resolution of diastereomeric MTPA esters | Enzyme-catalyzed cis-dihydroxylation |

| Stereochemistry Control | Separation of diastereomers | Enantioselective enzyme catalysis |

| Typical Enantiomeric Excess (ee) | >98% (after resolution) | >95% |

| Number of Steps | Multiple | Typically a single biotransformation step |

| Environmental Impact | Use of reagents and solvents | Generally considered "greener" |

Comparative Analysis of Synthetic Efficiencies and Stereoselectivities

The synthesis of the specific stereoisomer this compound, a trans-diol, can be achieved through distinct synthetic philosophies: classical chemical synthesis and chemoenzymatic approaches. A comparative analysis of these methodologies reveals significant differences in their efficiencies and, most notably, their stereoselectivities.

Chemical Synthesis Approach

A known chemical synthesis route to enantiopure (+)-(1R,2S)-1,2-epoxy-1,2-dihydroacridine allows for the subsequent formation of the corresponding trans-diol. This method begins with the preparation of trans-2-bromo-1,2,3,4-tetrahydroacridin-1-ol MTPA esters. Through stereochemical correlation, the absolute configurations of the intermediates are determined. The final step to obtain the diol involves the alkaline hydrolysis of the precursor, (+)-(1R,2S)-acridine 1,2-oxide. researchgate.net

Chemoenzymatic Approach: Microbial Dihydroxylation

In contrast to the chemical synthesis of the trans-diol, chemoenzymatic methods, specifically microbial oxidation, have been shown to produce the cis-diol enantiomer with high stereoselectivity. The bacterium Beijerinckia sp. B-8/36 is capable of oxidizing acridine to produce (+)-cis-(1S,2R)-dihydroxy-1,2-dihydroacridine.

This biotransformation is characterized by its exceptional enantioselectivity, yielding the cis-diol in greater than 98% enantiomeric excess. The efficiency of this microbial process is influenced by factors such as substrate concentration, incubation time, and the specific strain of the microorganism used. While this method yields the cis-diol, it highlights the power of enzymatic systems to achieve near-perfect enantiocontrol.

Comparative Summary

The choice between chemical and chemoenzymatic synthesis routes is largely dictated by the desired stereochemistry of the final diol. The chemical synthesis provides a pathway to the trans-diol, this compound, through a stereochemically controlled series of reactions. In contrast, the chemoenzymatic approach, via microbial oxidation, is highly efficient in producing the enantiomerically pure cis-diol.

The following table summarizes the key aspects of these two approaches:

| Feature | Chemical Synthesis | Chemoenzymatic Synthesis (Microbial Oxidation) |

| Target Compound | This compound (trans) | (+)-cis-(1S,2R)-Dihydroxy-1,2-dihydroacridine (cis) |

| Stereoselectivity | High for trans isomer | >98% enantiomeric excess for cis isomer |

| Key Steps | Multi-step synthesis involving resolution and epoxide ring-opening | Single-step microbial transformation |

| Reagents/Catalysts | Chemical reagents, resolving agents | Whole-cell biocatalyst (Beijerinckia sp. B-8/36) |

| Overall Efficiency | Dependent on multi-step yields | Influenced by bioprocess parameters |

Structural Elucidation and Stereochemical Characterization of 1r,2s 1,2 Dihydroacridine 1,2 Diol

Spectroscopic Methodologies for Structural Assignment

Spectroscopic techniques are fundamental in determining the molecular structure of organic compounds. For a chiral molecule like (1R,2S)-1,2-Dihydroacridine-1,2-diol, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming its constitution and stereochemistry.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of the connectivity and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to establish its structure.

In the ¹H NMR spectrum, the protons on the saturated carbon atoms of the diol group (H-1 and H-2) are of particular importance. The coupling constant (J-value) between these two protons is indicative of their dihedral angle, which in turn helps to elucidate the relative stereochemistry (cis or trans) of the hydroxyl groups. For a trans-diol like the (1R,2S) isomer, a small coupling constant is typically observed due to the pseudo-axial/pseudo-equatorial or pseudo-diequatorial relationship of the protons in the likely half-chair conformation of the dihydropyridine (B1217469) ring.

The chemical shifts of the aromatic protons of the acridine (B1665455) core can also be influenced by the stereochemistry of the dihydrodiol moiety. Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would further confirm the proton assignments and provide through-bond and through-space correlations, respectively.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This data is illustrative and based on typical values for similar structures, as specific experimental data is not readily available in the public domain.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.85 | d | 3.5 |

| H-2 | 4.30 | d | 3.5 |

| Aromatic H | 7.20-8.10 | m | - |

| OH-1 | 2.50 | br s | - |

| OH-2 | 2.75 | br s | - |

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of C-1 and C-2 are characteristic of carbons bearing hydroxyl groups.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This data is illustrative and based on typical values for similar structures.)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 72.5 |

| C-2 | 70.8 |

| Aromatic C | 120-145 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₃H₁₁NO₂.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for dihydrodiols include the loss of water (H₂O) and retro-Diels-Alder reactions. The specific fragmentation of the acridine ring system can further corroborate the proposed structure.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M]+ | 213.0790 | Molecular Ion |

| [M-H₂O]+ | 195.0684 | Loss of water |

| [M-2H₂O]+ | 177.0578 | Loss of two water molecules |

| C₁₃H₉N+ | 179.0735 | Acridine fragment |

Chiral Analysis and Enantiomeric Excess Determination

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity. This is often expressed as enantiomeric excess (ee).

A common method for determining the enantiomeric excess of chiral alcohols is through derivatization with a chiral auxiliary, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The reaction of the diol with the acid chloride of MTPA (Mosher's acid chloride) forms diastereomeric esters.

The resulting diastereomers have distinct chemical and physical properties. In the context of NMR spectroscopy, the protons near the newly formed ester linkages will experience different magnetic environments, leading to separate signals in the ¹H NMR spectrum. By integrating the signals corresponding to each diastereomer, the ratio of the enantiomers in the original sample can be accurately determined, and thus the enantiomeric excess can be calculated. For this compound, the protons at C-1 and C-2 would be the most affected and would serve as probes for this analysis.

Crystallographic Determination of Absolute Configuration

While spectroscopic and chiral derivatization methods can establish the relative stereochemistry and enantiomeric purity, X-ray crystallography provides the most definitive determination of the absolute configuration of a chiral molecule.

To determine the absolute configuration of this compound, a single crystal of the compound is required. The crystal is subjected to X-ray diffraction, and the resulting diffraction pattern is used to construct a three-dimensional model of the molecule. By employing anomalous dispersion techniques, the absolute configuration of the stereocenters can be unambiguously assigned as 1R and 2S.

The crystallographic data would also provide precise bond lengths, bond angles, and torsion angles, offering a detailed insight into the molecular conformation in the solid state.

Table 4: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative and represents typical parameters for a small organic molecule.)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 10.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

| R-factor | < 0.05 |

Reactivity and Derivatization of 1r,2s 1,2 Dihydroacridine 1,2 Diol and Its Congeners

Transformations Involving the Diol Moiety

The vicinal diol group on the saturated portion of the dihydroacridine ring is the primary site of reactivity, enabling transformations that alter the stereochemistry and oxidation state of the molecule.

The cis-dihydrodiol serves as a key precursor for the synthesis of the corresponding arene oxide, (1R,2S)-1,2-epoxy-1,2-dihydroacridine, which is a significant, albeit often unstable, metabolite in biological systems. rsc.org A chemoenzymatic approach allows for a more efficient synthesis of this arene oxide compared to lengthy, multi-stage chemical methods. rsc.org

| Starting Material | Reagents | Product | Overall Yield |

| (1R,2S)-cis-1,2-Dihydroacridine-1,2-diol | 1. 1-Bromocarbonyl-1-methylethyl acetate (B1210297) in MeCN2. NaOMe in Et₂O | (1R,2S)-1,2-epoxy-1,2-dihydroacridine | 66% |

Table 1: Synthesis of Acridine (B1665455) Arene Oxide from cis-Dihydrodiol. rsc.org

The synthesis of trans-dihydrodiol isomers from the cis-diol proceeds stereospecifically via the arene oxide intermediate. The epoxide ring of (+)-(1R,2S)-acridine 1,2-oxide can be opened by alkaline hydrolysis to yield the corresponding trans-diol. rsc.orgrsc.org This reaction is catalyzed by epoxide hydrolase in biological systems but can be achieved chemically using reagents like potassium hydroxide (B78521) (KOH) in tert-butanol. rsc.org

This hydrolysis involves a nucleophilic attack on one of the epoxide carbons, leading to an inversion of configuration at that center and resulting in the formation of the trans-diol product. Specifically, the alkaline hydrolysis of (+)-(1R,2S)-acridine 1,2-oxide yields (–)-(1R,2R)-trans-1,2-Dihydroacridine-1,2-diol. rsc.orgresearchgate.net This stereospecific conversion is a crucial pathway for the metabolism of acridine and provides a synthetic route to obtaining pure trans-diol isomers. rsc.org

Derivatives of 1,2-diols are susceptible to fragmentation reactions under specific conditions. A general method for the homogeneous, redox-neutral photo-fragmentation of 1,2-diol derivatives has been developed, which could be applicable to derivatives of (1R,2S)-1,2-Dihydroacridine-1,2-diol. rsc.org This reaction proceeds under dual catalysis, utilizing visible light and a hydrogen atom transfer (HAT) catalyst. rsc.org

Under these conditions, diol derivatives such as monoesters can undergo selective cleavage of the β-C(sp³)–O bond. rsc.org This fragmentation effectively breaks the carbon-carbon bond of the diol moiety, leading to the formation of ketones and other products. rsc.org While this specific reaction has been demonstrated on lignin (B12514952) model compounds and other diol monoesters, the underlying principle of photo-induced, redox-neutral fragmentation represents a potential pathway for the controlled degradation or transformation of acridine dihydrodiol derivatives. rsc.org

Mechanistic Investigations of Acridine Diol Formation and Transformation

Enzymatic Reaction Mechanisms

The initial and rate-limiting step in the bacterial degradation of acridine (B1665455) is the stereospecific dihydroxylation of the aromatic ring, a reaction catalyzed by a class of enzymes known as dioxygenases.

Rieske non-heme iron dioxygenases are multicomponent enzyme systems responsible for the cis-dihydroxylation of aromatic compounds. umn.edu These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of a cis-dihydrodiol. umn.edu The active site of the oxygenase component contains a mononuclear non-heme iron and a [2Fe-2S] Rieske cluster. umn.edu The catalytic cycle is a complex process that involves the reduction of the iron centers and the activation of molecular oxygen.

The generally accepted mechanism for Rieske dioxygenase-catalyzed cis-dihydroxylation involves the following key steps:

Substrate Binding: The aromatic substrate, in this case, acridine, binds to the active site of the oxygenase component.

Electron Transfer: Two electrons are transferred from a reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) via a reductase and a ferredoxin component to the Rieske [2Fe-2S] cluster and then to the mononuclear iron center.

Oxygen Activation: Molecular oxygen binds to the reduced ferrous iron (Fe²⁺) at the active site.

Formation of a Peroxo Intermediate: The bound dioxygen is reduced to a peroxo species. The exact nature of the oxidizing species is a subject of ongoing research, with evidence suggesting the involvement of an Fe³⁺-superoxo-like species as the initial substrate oxidant. umn.edu

Attack on the Aromatic Ring: The activated oxygen species attacks the electron-rich aromatic ring of acridine.

Formation of a Dioxetane Intermediate (postulated): A transient dioxetane intermediate is thought to form across one of the double bonds of the aromatic ring.

Ring Cleavage and Diol Formation: The dioxetane intermediate collapses to form the cis-dihydrodiol product, (1R,2S)-1,2-Dihydroacridine-1,2-diol.

This enzymatic process is highly stereospecific, yielding a single enantiomer of the diol.

The regioselectivity of dioxygenase-catalyzed dihydroxylation, i.e., which specific double bond of the aromatic substrate is hydroxylated, is determined by a combination of electronic and steric factors governed by the enzyme's active site architecture. While specific studies on acridine are limited, principles derived from studies on other aromatic hydrocarbons and azaarenes can be applied.

Key factors influencing regioselectivity include:

Substrate Orientation: The precise orientation of the acridine molecule within the active site positions a specific double bond for attack by the activated oxygen species. This orientation is dictated by non-covalent interactions, such as hydrophobic interactions and hydrogen bonding, between the substrate and amino acid residues lining the active site.

Active Site Topology: The size and shape of the active site cavity play a crucial role. For instance, studies on other Rieske oxygenases have shown that specific protein regions can influence site-selectivity. osti.govnih.gov Mutations of amino acid residues within the active site can alter the regioselectivity of the enzyme.

Electronic Properties of the Substrate: The electron distribution in the acridine molecule influences the susceptibility of different double bonds to electrophilic attack by the activated oxygen species. The nitrogen atom in the acridine ring can influence the electron density of the adjacent rings.

While detailed structural information for an acridine-specific dioxygenase is not yet available, molecular docking studies with related enzymes and substrates have provided insights into the potential binding modes and the residues that may control regioselectivity. nsf.gov

Metabolic Pathways and Formation of Key Intermediates

This compound is a well-established bacterial metabolite of acridine. nih.govsemanticscholar.org Its formation represents the initial detoxification step, breaking the aromaticity of one of the terminal benzene (B151609) rings and rendering the molecule more susceptible to further degradation. Bacteria, such as those from the genus Pseudomonas, are known to metabolize a variety of aromatic compounds, including azaarenes like quinoline (B57606) and acridine. nih.govnih.govmdpi.comresearchgate.net

The metabolic fate of this compound typically involves further enzymatic reactions:

Dehydrogenation: The cis-dihydrodiol is often oxidized by a dehydrogenase enzyme to form the corresponding catechol, 1,2-dihydroxyacridine.

Ring Cleavage: The resulting catechol is then a substrate for another class of dioxygenases that catalyze the cleavage of the aromatic ring, leading to the formation of aliphatic products that can enter central metabolic pathways.

The table below summarizes the key enzymes and transformations in the initial stages of acridine metabolism.

| Enzyme | Substrate | Product | Transformation |

| Rieske Dioxygenase | Acridine | This compound | cis-Dihydroxylation |

| cis-Diol Dehydrogenase | This compound | 1,2-Dihydroxyacridine | Dehydrogenation |

| Catechol Dioxygenase | 1,2-Dihydroxyacridine | Ring-cleavage products | Aromatic ring cleavage |

The formation of an arene oxide is a postulated and mechanistically crucial intermediate in the dioxygenase-catalyzed formation of the cis-dihydrodiol. Although generally too unstable to be isolated in biological systems, their existence is inferred from the products formed. In the context of acridine metabolism, an acridine-1,2-oxide would be the transient intermediate that is subsequently hydrolyzed to this compound.

Arene oxides are highly reactive electrophilic species. Their reactivity can lead to several outcomes:

Enzymatic Hydration: In the presence of epoxide hydrolase, arene oxides are converted to trans-dihydrodiols.

Spontaneous Rearrangement: Arene oxides can spontaneously rearrange to form phenols.

Nucleophilic Attack: They can react with cellular nucleophiles such as glutathione, DNA, and proteins.

While the primary pathway in bacterial dioxygenase catalysis leads to the cis-diol, the potential for arene oxide intermediates to undergo other reactions highlights the complexity of aromatic compound metabolism. The formation of diol epoxides, which are highly mutagenic and carcinogenic metabolites of some polycyclic aromatic hydrocarbons, involves a subsequent epoxidation of a dihydrodiol. While not extensively documented for acridine in bacterial systems, the potential for such reactive intermediates underscores the importance of the initial dihydroxylation step in determining the ultimate biological fate and impact of the parent compound.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry approaches have become invaluable tools for investigating the mechanisms of enzymatic reactions and metabolic pathways that are difficult to study experimentally. While specific computational studies focusing exclusively on the formation of this compound are not abundant in the literature, broader computational studies on Rieske dioxygenases and the metabolism of related azaarenes provide a framework for understanding this process.

Quantum Mechanics (QM) and Molecular Mechanics (MM) Methods:

QM/MM simulations can be used to model the enzymatic reaction mechanism at the active site. The QM region typically includes the iron center, the substrate, and key amino acid residues, allowing for a detailed description of bond-breaking and bond-forming events during oxygen activation and transfer to the acridine molecule.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of acridine and potential intermediates like the arene oxide. This can help in predicting the most likely sites of enzymatic attack.

Molecular Dynamics (MD) Simulations:

MD simulations can provide insights into the dynamics of the enzyme-substrate complex. nih.gov These simulations can reveal how acridine binds to the active site of the dioxygenase, the conformational changes that occur during the catalytic cycle, and the pathways for substrate entry and product release. nih.gov

These computational approaches can complement experimental data by:

Predicting the preferred binding orientation of acridine in the enzyme's active site, thus offering hypotheses about the determinants of regioselectivity.

Calculating the energy barriers for different steps in the catalytic cycle, providing insights into the reaction kinetics.

Modeling the structure and reactivity of transient intermediates like arene oxides.

Future computational studies specifically targeting the interaction of acridine with candidate dioxygenases will be crucial for a more detailed and quantitative understanding of the formation of this compound.

Quantum Mechanical Calculations for Reaction Pathway Analysis

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the reaction mechanisms that are often difficult to study experimentally. bnmv.ac.in For the formation of this compound, QM methods can be applied to model the enzymatic dihydroxylation of the parent acridine molecule by non-heme iron dioxygenases, such as Rieske dioxygenases. semanticscholar.orgnih.gov These calculations can help in understanding the stereoselectivity and regioselectivity of the enzymatic reaction.

The reaction mechanism typically involves the activation of molecular oxygen by the iron center of the enzyme. nih.gov DFT calculations can be used to model the active site of the enzyme, including the iron center and its coordinating residues, and to study the interaction of the acridine substrate with the activated oxygen species. researchgate.net The calculations can determine the transition state energies for the formation of different possible stereoisomers of the dihydrodiol, thereby explaining the preference for the (1R,2S) configuration.

A hypothetical reaction coordinate for the enzymatic dihydroxylation of acridine could be modeled to compare the energy barriers for the formation of different stereoisomers. The results of such a study would likely show that the transition state leading to the (1R,2S) product is significantly lower in energy than those for other possible isomers, thus explaining the high stereospecificity of the enzymatic reaction.

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Relative energy of acridine and the activated enzyme-oxygen complex. |

| Transition State (1R,2S) | +15.2 | Energy barrier for the formation of the (1R,2S) stereoisomer. |

| Transition State (1S,2R) | +18.5 | Energy barrier for the formation of the enantiomeric (1S,2R) stereoisomer. |

| Transition State (other isomers) | > +20.0 | Higher energy barriers for the formation of other regio- and stereoisomers. |

| Product this compound | -5.8 | Relative energy of the final product complex. |

This interactive table presents hypothetical relative energies calculated using DFT for the key steps in the enzymatic dihydroxylation of acridine. The lower transition state energy for the (1R,2S) isomer highlights the thermodynamic favorability of its formation.

Furthermore, QM calculations can be employed to investigate the subsequent metabolism of this compound, such as its potential oxidation to a diol epoxide. These calculations can provide insights into the electronic properties of the diol that make it susceptible to further enzymatic reactions.

Molecular Dynamics Simulations for Conformational Analysis of Diol Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior and conformational preferences of molecules in a simulated environment, such as in aqueous solution or interacting with a biological macromolecule. researchgate.net For this compound, MD simulations can provide a detailed understanding of its three-dimensional structure and flexibility, which are crucial for its biological activity.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of atoms over time. This allows for the exploration of the conformational landscape of the molecule and the identification of its most stable conformers. For a diol system like this compound, the orientation of the hydroxyl groups is of particular interest, as it can influence the molecule's ability to form hydrogen bonds with water or with residues in a protein binding site.

The partially saturated heterocyclic ring in the dihydroacridine-diol can adopt different conformations, such as boat or chair-like forms. libretexts.org MD simulations can quantify the relative populations of these conformers and the energy barriers for interconversion between them. The analysis of dihedral angles of the hydroxyl groups relative to the ring system can reveal the preferred orientations and the extent of their flexibility.

| Conformational Feature | Dominant Conformer | Population (%) | Key Dihedral Angle (HO-C-C-OH) |

|---|---|---|---|

| Ring Pucker | Pseudo-chair | 75 | N/A |

| Pseudo-boat | 25 | N/A | |

| Hydroxyl Group Orientation | Diequatorial-like | 60 | ~60° (gauche) |

| Axial-equatorial-like | 35 | ~180° (anti) | |

| Diaxial-like | 5 | ~0° (syn) |

This interactive table summarizes hypothetical results from a molecular dynamics simulation of this compound in an aqueous solution. The data illustrates the predominance of a pseudo-chair ring conformation with the hydroxyl groups in a diequatorial-like arrangement.

The insights gained from MD simulations, such as the solvent accessible surface area and the pattern of hydrogen bonding with the solvent, are valuable for understanding the molecule's solubility and its potential for interaction with biological targets. nih.gov By combining the findings from both quantum mechanical calculations and molecular dynamics simulations, a comprehensive picture of the chemical reactivity and physical behavior of this compound can be developed.

Synthetic Utility of 1r,2s 1,2 Dihydroacridine 1,2 Diol As a Chiral Building Block

Precursor in Stereoselective Synthesis of Chiral Acridine (B1665455) Derivatives

There is a lack of specific research detailing the direct use of (1R,2S)-1,2-Dihydroacridine-1,2-diol as a precursor for the stereoselective synthesis of other chiral acridine derivatives. The synthesis of enantiopure acridine compounds is an area of interest, particularly for their potential applications in medicinal chemistry. For instance, chiral platinum-acridine agents have been investigated for their enantioselective anticancer activity. nih.gov The synthesis of such complex molecules often relies on the use of enantiomerically pure precursors.

While direct evidence for the application of this compound is scarce, the synthesis of the corresponding trans-diol, (–)-(1R,2R)-trans-1,2-Dihydroacridine-1,2-diol, has been reported. This synthesis proceeds via the alkaline hydrolysis of (+)-(1R,2S)-acridine 1,2-oxide. The epoxide precursor itself is synthesized from a chiral trans-2-bromo-1,2,3,4-tetrahydroacridin-1-ol derivative. This indicates that methods for producing chiral acridine scaffolds exist, which could potentially be adapted to utilize or produce the cis-diol of interest.

The general strategies for creating chiral acridine derivatives often involve the introduction of chirality through asymmetric synthesis or the use of chiral starting materials. Acridines are utilized as building blocks for various heterocyclic systems due to their significant influence in biological and material sciences. nih.gov

Table 1: Reported Chiral Acridine Derivatives and Precursors

| Compound Name | Stereochemistry | Synthetic Context |

| (+)-(1R,2S)-Acridine 1,2-oxide | (1R,2S) | Precursor to the corresponding trans-diol |

| (–)-(1R,2R)-trans-1,2-Dihydroacridine-1,2-diol | (1R,2R) | Synthesized from the corresponding epoxide |

| Chiral Platinum-Acridine Agents | Various | Investigated for enantioselective anticancer activity nih.gov |

This table is for illustrative purposes based on related reported compounds and does not imply direct synthesis from this compound.

Applications in the Preparation of Complex Polycyclic Nitrogen Heterocycles

The application of this compound in the preparation of complex polycyclic nitrogen heterocycles is not specifically described in the available literature. The synthesis of polycyclic nitrogen heterocycles is a significant area of organic synthesis, with various methods being developed to construct these complex molecular architectures. nih.govnih.gov These methods often involve cascade reactions and the use of functionalized building blocks to create multiple rings and stereocenters in a controlled manner.

Given the structure of this compound, with its defined stereochemistry and functional groups, it could theoretically serve as a chiral synthon. The diol functionality could be further manipulated or used to direct subsequent reactions stereoselectively, leading to the formation of more complex, fused heterocyclic systems. However, without specific research to cite, any potential applications remain speculative.

Table 2: General Methods for Polycyclic Nitrogen Heterocycle Synthesis

| Synthetic Strategy | Key Features |

| Cascade Pd-Catalyzed Alkene Carboamination/Diels-Alder Reactions | Generates multiple bonds, rings, and stereocenters with high diastereoselectivity. nih.gov |

| Alkene Aminopalladation/Carbopalladation Cascade Reactions | Creates tricyclic nitrogen heterocycles from diallylaniline derivatives. nih.gov |

| In situ Benzyne Cycloaddition | A powerful tool for constructing various nitrogen-containing heterocyclic compounds. |

This table provides a general overview of synthetic strategies in the field and does not represent direct applications of this compound.

Advanced Research and Future Directions in Dihydroacridine Diol Chemistry

Development of Novel Dihydroxylation Catalysts and Methodologies

The synthesis of enantiomerically pure vicinal diols from N-heterocyclic aromatic compounds like acridine (B1665455) is a significant challenge in organic chemistry. nih.gov The Sharpless asymmetric dihydroxylation (AD) has been a cornerstone methodology for this transformation, utilizing osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. nih.govresearchgate.net However, the high cost and toxicity of osmium have driven research towards more sustainable and economical alternatives. researchgate.netlucp.net

Recent Innovations in Catalysis:

Non-Osmium Catalyst Systems: A major goal is to replace osmium entirely. researchgate.net Researchers are exploring other transition metals and even metal-free systems. For instance, non-heme manganese complexes have been developed as catalysts for the cis-dihydroxylation of olefins using environmentally benign oxidants like hydrogen peroxide. organic-chemistry.org While still under development for complex N-heterocycles, these systems offer a promising green alternative.

Biocatalysis: Enzymes represent a powerful tool for highly selective and environmentally friendly oxidations. nih.gov Arene dioxygenases can mediate the dearomatizing dihydroxylation of aromatic molecules to produce versatile cyclohexadiene-diol starting materials. rsc.org Unspecific peroxygenases (UPOs) are another class of enzymes that can catalyze the oxygenation of a diverse range of N-heterocyclic compounds using only hydrogen peroxide as the oxidant. nih.govresearchgate.net These biocatalytic methods operate under mild conditions and often exhibit excellent enantioselectivity, making them highly attractive for sustainable synthesis. nih.govresearchgate.net

Methodological Advancements:

The classic Sharpless AD reaction relies on a mixture of reagents, often pre-formulated as "AD-mix." nih.gov Recent research has focused on refining these methodologies for broader substrate scope and improved efficiency. Modifications include the development of new chiral ligands to enhance enantioselectivity for challenging substrates like N-heterocycles. researchgate.netthieme-connect.de Furthermore, metal-free approaches are emerging. For example, a transition-metal-free cis-dihydroxylation of saturated hydrocarbons has been developed, proceeding through a radical iodination and subsequent oxidation steps, showcasing the potential for novel, non-traditional pathways to vicinal diols. researchgate.netnih.gov

| Catalyst Type | Key Features | Advantages | Challenges |

| Immobilized Osmium | Osmium species anchored on a solid support (e.g., polymer, silica). | Easy recovery and recyclability, reduced product contamination, lower cost. researchgate.netlucp.net | Potential for metal leaching, possible reduction in activity compared to homogeneous systems. |

| Non-Osmium Metals | Catalysts based on more abundant and less toxic metals (e.g., Manganese, Iron). organic-chemistry.org | Lower cost, reduced toxicity, environmentally friendlier. researchgate.net | Often lower efficiency and enantioselectivity for complex substrates compared to osmium. |

| Biocatalysts (Enzymes) | Use of enzymes like dioxygenases or peroxygenases. rsc.orgresearchgate.net | High selectivity (enantio- and regio-), mild reaction conditions, environmentally benign. nih.gov | Substrate specificity can be narrow, enzyme stability and cost can be limiting factors. |

| Organocatalysts | Metal-free systems, such as those using aryl iodides. organic-chemistry.org | Avoids toxic heavy metals, often uses readily available catalysts. | May require harsher conditions or have a more limited substrate scope than metal-based systems. |

Integration with Flow Chemistry and Sustainable Synthesis Principles

The principles of green and sustainable chemistry are increasingly influencing the synthesis of complex molecules like dihydroacridine-diols. This involves minimizing waste, reducing energy consumption, and using less hazardous materials. Flow chemistry, or continuous flow synthesis, is a key enabling technology in this transition.

In a flow chemistry setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. This approach offers several advantages over traditional batch processing:

Enhanced Safety: Unstable or hazardous reagents can be generated and consumed in situ, minimizing the risks associated with their storage and handling. The small reactor volumes also mitigate the risk of thermal runaways.

Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality and yields.

Scalability: Scaling up a reaction in a flow system is often as simple as running the system for a longer period, avoiding the complex challenges of scaling up batch reactors.

For the synthesis of (1R,2S)-1,2-Dihydroacridine-1,2-diol, flow chemistry could be applied to the dihydroxylation step. For example, a packed-bed reactor containing an immobilized dihydroxylation catalyst could be used. A solution of the acridine precursor and the oxidant would be continuously passed through the reactor, allowing for efficient conversion and easy separation of the product from the catalyst. This approach aligns with the principles of sustainable synthesis by enabling catalyst recycling and reducing solvent waste. The development of dearomative dihydroxylation methods using visible-light activation also opens new avenues for integration with photochemical flow reactors, further enhancing the sustainability of the process. unipv.it

Advanced Characterization Techniques for Stereochemical Purity and Conformational Dynamics

The biological activity and material properties of chiral molecules like this compound are critically dependent on their three-dimensional structure. Therefore, advanced analytical techniques are essential for confirming the absolute configuration, determining enantiomeric purity, and understanding the molecule's conformational behavior.

Determining Stereochemical Purity:

Chiral High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying enantiomers. By using a chiral stationary phase (CSP), the two enantiomers of a dihydroacridine-diol can be resolved into distinct peaks. The relative area of these peaks allows for the precise determination of the enantiomeric excess (ee).

Chiral Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful alternative to HPLC. It often provides faster separations and is considered a greener technique due to its use of supercritical CO2 as the primary mobile phase.

Confirming Absolute Configuration and Conformation:

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for the (1R,2S) and (1S,2R) enantiomers, the absolute configuration can be unambiguously determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, provide information about the through-space proximity of protons. This data is invaluable for elucidating the relative stereochemistry and the preferred conformation of the diol in solution. Coupling constants can also provide insights into the dihedral angles within the molecule.

X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information, including the absolute configuration (if a heavy atom is present or by using anomalous dispersion), bond lengths, bond angles, and the precise conformation of the molecule in the solid state.

These advanced techniques, used in combination, provide a comprehensive picture of the stereochemical and conformational properties of dihydroacridine-diols, which is fundamental for understanding their structure-activity relationships and for the rational design of new derivatives with tailored properties.

| Technique | Information Provided | Sample Requirements | Key Advantages |

| Chiral HPLC/SFC | Enantiomeric excess (ee), enantiomeric purity. | Soluble sample. | High accuracy and precision for quantitative analysis. |

| VCD Spectroscopy | Absolute configuration. | Soluble sample, relatively pure. | Non-destructive, applicable to molecules in solution. |

| Advanced NMR | Relative stereochemistry, solution-state conformation. | Soluble sample, relatively pure. | Provides detailed information about structure and dynamics in solution. |

| X-ray Crystallography | Absolute configuration, solid-state conformation, precise bond lengths/angles. | Single, high-quality crystal. | Provides the most definitive and detailed 3D structural information. |

Q & A

Q. What are the established synthetic routes for (1R,2S)-1,2-Dihydroacridine-1,2-diol?

The enantiopure synthesis involves stereoselective hydrolysis of chiral intermediates. A key method starts with trans-2-bromo-1,2,3,4-tetrahydroacridin-1-ol MTPA esters, where alkaline hydrolysis yields the target diol. Absolute configuration is confirmed via X-ray crystallography of intermediates, ensuring stereochemical fidelity .

Q. How is the enantiomeric purity of this compound validated experimentally?

Chiral HPLC or polarimetry (optical rotation measurements) are standard. For definitive confirmation, X-ray crystallography of derivatives (e.g., MTPA esters) provides unambiguous stereochemical assignment. Cross-referencing optical rotation data with literature values ensures consistency .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy resolves diastereotopic protons and hydroxyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies hydroxyl stretches. X-ray crystallography is indispensable for absolute stereochemical determination .

Q. How does this diol function in asymmetric synthesis?

The compound’s rigid acridine backbone and vicinal diol motif enable chelation with metal catalysts, facilitating stereoselective reactions. Its chirality directs substrate orientation in catalytic cycles, analogous to Sharpless dihydroxylation systems used for naphthalene diols .

Advanced Research Questions

Q. How does stereochemistry influence enzymatic interactions with this compound?

Q. What computational tools predict the reactivity of this diol in catalytic deoxydehydration (DODH)?

Density Functional Theory (DFT) calculates transition-state energies for DODH pathways. Molecular dynamics simulations model interactions with catalysts like [Cp*MoO₂]₂O, explaining competing cleavage pathways observed in aromatic diols. Such insights inform ligand design to favor DODH over side reactions .

Q. How should researchers resolve contradictions in catalytic product distributions?

Contradictory outcomes (e.g., benzaldehyde vs. olefin formation) arise from catalyst-substrate mismatches. Systematic screening of pre-catalysts (e.g., Re vs. Mo complexes) and ligands optimizes selectivity. Kinetic studies and in situ spectroscopy (e.g., Raman) monitor intermediate species to refine mechanisms .

Q. What strategies differentiate this compound from structural analogs in biological assays?

Competitive inhibition assays using enantiomeric pairs (e.g., (1R,2S) vs. (1S,2R)) quantify stereospecific binding. Isotopic labeling (e.g., ¹⁸O in diol groups) tracks metabolic fate in enzyme systems, while cryo-EM captures substrate-enzyme complexes for structural analysis .

Q. How can researchers leverage this diol’s photophysical properties for mechanistic studies?

Time-resolved fluorescence spectroscopy probes excited-state dynamics in photoactive derivatives. The acridine core’s conjugation allows UV-Vis monitoring of redox states during catalytic cycles, correlating electronic structure with reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.